C3a (70-77) (TFA) refers to a peptide derived from the complement component C3a, which plays a significant role in the immune system. The designation "70-77" indicates the specific amino acid sequence of this peptide, while "TFA" signifies that it is synthesized using trifluoroacetic acid, a common reagent in peptide synthesis. C3a is known for its involvement in inflammatory responses and acts as an anaphylatoxin, which can induce various biological effects.
C3a is produced from the cleavage of complement component C3 during the complement activation process. This process can be triggered by various stimuli, including pathogens and immune complexes. The peptide is primarily studied in immunology and biochemistry due to its significant role in host defense mechanisms.
C3a falls under the category of bioactive peptides and specifically belongs to the class of anaphylatoxins. Anaphylatoxins are small peptides that can induce inflammation and recruit immune cells to sites of infection or injury.
The synthesis of C3a (70-77) (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
C3a (70-77) consists of a specific sequence of amino acids that contributes to its biological activity. The exact sequence may vary depending on the source but typically includes residues that facilitate receptor binding and biological function.
The molecular weight, isoelectric point, and other structural parameters are determined through techniques like mass spectrometry and nuclear magnetic resonance spectroscopy. These analyses provide insights into the stability and reactivity of the peptide.
C3a can undergo various biochemical reactions upon interacting with its receptors, primarily C3a receptor (C3aR). These interactions lead to signaling cascades that promote inflammation, chemotaxis of immune cells, and modulation of vascular permeability.
C3a exerts its effects primarily through binding to C3aR on various immune cells, including mast cells, basophils, and eosinophils. This binding activates signaling pathways that result in:
Studies have shown that C3a can enhance the production of interleukin-6 and other cytokines, further amplifying the immune response.
C3a (70-77) is typically a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under appropriate storage conditions.
Relevant analyses such as circular dichroism spectroscopy can provide insights into its secondary structure, indicating whether it adopts alpha-helical or beta-sheet conformations under physiological conditions.
C3a (70-77) has several applications in scientific research:
The C-terminal octapeptide fragment of human complement component C3a, designated C3a (70-77) (Trifluoroacetate) and bearing the amino acid sequence Ala-Ser-His-Leu-Gly-Leu-Ala-Arg (ASHLGLAR), constitutes the minimal structural unit required for receptor engagement. This region corresponds to residues 70–77 of the full-length 77-amino-acid C3a anaphylatoxin [1] [10]. Biochemical and functional studies demonstrate that C3a (70-77) (Trifluoroacetate) retains approximately 1–2% of the biological activity of native C3a across diverse assay systems, including mast cell degranulation, smooth muscle contraction, and leukocyte modulation [1] [7] [10]. Despite this reduced potency, it exhibits high receptor specificity for the C3a Receptor 1 (C3a Receptor 1), mimicking the selectivity profile of the full-length ligand.
The C-terminal arginine (R77) is an absolute requirement for bioactivity. Removal or modification of this residue ablates functional activity, as demonstrated by the loss of leukocyte inhibitory factor (LIF) suppression capabilities in lymphocyte cultures upon C-terminal arginine cleavage [2] [10]. The pentapeptide core His-Leu-Gly-Leu-Ala (HLGLA, residues 73–77) contributes critically to receptor recognition, with alanine scanning mutagenesis revealing progressive reductions in potency upon sequential C-terminal substitutions. The Arg77 side chain is postulated to engage in ionic interactions with acidic residues within the C3a Receptor 1 extracellular domain, while hydrophobic residues (Leu74, Leu76, Ala77) facilitate core peptide docking [1] [10].
Table 1: Bioactivity Profile of C3a (70-77) (Trifluoroacetate) Compared to Native C3a
Functional Assay | C3a (70-77) (Trifluoroacetate) Activity | Native C3a Activity | Reference |
---|---|---|---|
LIF Generation Inhibition (Human Lymphocytes) | 50% at 10⁻⁸ M (PHA/Con A stimulus) | 50% at 10⁻⁸ M | [2] |
Mast Cell Degranulation | ~1-2% of maximal C3a response | 100% | [7] [10] |
Guinea Pig Ileum Contraction | Partial agonist, cross-desensitizes with C3a | Full agonist | [7] |
Receptor Binding Affinity (C3a Receptor 1) | Reduced affinity compared to C3a | High affinity | [1] [3] |
Biophysical analyses reveal that C3a (70-77) (Trifluoroacetate) exists as an intrinsically disordered peptide in aqueous solution. Nuclear magnetic resonance spectroscopy studies of analogous C-terminal peptides (e.g., TLQP-21, a natural C3a Receptor 1 ligand) demonstrate random coil conformations with no persistent secondary structure in isolation or in membrane-mimetic environments [3] [5]. This structural flexibility contrasts sharply with the stable four-helix bundle core of full-length C3a but is crucial for its function.
Upon encountering C3a Receptor 1, C3a (70-77) (Trifluoroacetate) undergoes a ligand folding transition, adopting an ordered conformation. Solid-state NMR spectroscopy confirms that binding induces an α-helical structure within the peptide’s core region when complexed with cells expressing C3a Receptor 1 [5]. This disorder-to-order transition exemplifies a ‘folding-upon-binding’ mechanism, where the peptide gains structural rigidity only upon specific receptor contacts. The transition is driven by interactions between hydrophobic residues (Leu74, Leu76) and the receptor’s transmembrane domains, coupled with ionic anchoring of Arg77. The trifluoroacetate counterion may influence solubility but does not alter this fundamental conformational dynamism [3].
Table 2: Structural States of C3a (70-77) (Trifluoroacetate)
Environment | Structural State | Key Biophysical Evidence | Functional Consequence |
---|---|---|---|
Aqueous Solution (Isolated) | Intrinsically disordered (Random coil) | NMR chemical shift index matching random coil values; No persistent helicity | Pre-organization not required for receptor recognition |
Membrane Mimetics (Micelles) | Remains largely disordered | Minimal NMR chemical shift perturbations in dodecylphosphocholine | No stable membrane association prior to receptor binding |
Bound to C3a Receptor 1 (Cellular) | Induced α-helix (Residues 73–77) | NMR resonance shifts indicative of helical structure; Reduced dynamics in CP spectra | Stabilized interaction with receptor binding pocket |
C3a (70-77) (Trifluoroacetate) binds competitively to the orthosteric site of C3a Receptor 1, as evidenced by displacement studies using selective receptor antagonists. The small molecule SB 290157, initially characterized as a C3a Receptor 1 antagonist, effectively competes with C3a (70-77) (Trifluoroacetate) for receptor occupancy. Photoaffinity labeling experiments demonstrate that pre-incubation with SB 290157 reduces cross-linking efficiency of biotinylated C3a-derived peptides to C3a Receptor 1 by >70%, confirming shared binding determinants [3].
Notably, SB 290157 exhibits paradoxical agonist activity in certain cellular contexts. In β-arrestin recruitment assays using C3a Receptor 1-transfected cells, SB 290157 functions as a full agonist, activating downstream signaling similarly to C3a (70-77) (Trifluoroacetate) and native C3a. This agonism is observed in calcium mobilization assays (RBL cells), enzyme-release assays (U-937 cells), and β-arrestin recruitment (CHO-NFAT-bla-Gα16 cells) [3]. These findings necessitate cautious interpretation of early functional data obtained using SB 290157 and highlight the pharmacological complexity of C3a Receptor 1 modulation by peptide ligands.
Table 3: Competitive Ligand Interactions at C3a Receptor 1
Ligand | Binding Affinity for C3a Receptor 1 | Functional Activity | Effect on C3a (70-77) Binding |
---|---|---|---|
Native C3a | High (nM range) | Full agonist | Complete competition |
C3a (70-77) (Trifluoroacetate) | Low (μM range) | Partial agonist (1-2% of C3a) | Self-competition |
SB 290157 | Moderate (Sub-μM range) | Context-dependent agonist | >70% inhibition |
TLQP-21 (Rodent) | Moderate (EC₅₀ ~10.3 μM) | Full agonist | Expected competition |
C3a (70-77) (Trifluoroacetate) activates canonical G-protein-coupled receptor (GPCR) signaling pathways upon C3a Receptor 1 engagement, culminating in β-arrestin recruitment. Quantitative assays in HTLA cells (engineered to express C3a Receptor 1 and a β-arrestin-Tobacco Etch Virus protease fusion) demonstrate that C3a (70-77) (Trifluoroacetate) recruits β-arrestin with an EC₅₀ in the low micromolar range (approximately 10–70 μM depending on species variant), significantly less potent than native C3a (EC₅₀ ~3 μM) but with similar efficacy at saturation [3] [5].
This recruitment initiates two primary signaling cascades:
Species-specific differences exist in the peptide’s efficacy. Rodent-derived TLQP-21 (a structurally distinct C3a Receptor 1 agonist) activates human C3a Receptor 1 with higher potency (EC₅₀ = 10.3 μM) than human TLQP-21 (EC₅₀ = 68.8 μM), attributable to a single Ser20-to-Ala substitution in the human sequence. This highlights the exquisite sensitivity of C3a Receptor 1 signaling to minor peptide modifications, a principle extending to C3a (70-77) (Trifluoroacetate) interactions [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3